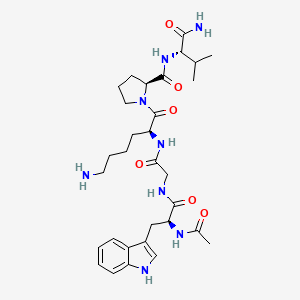
N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically N-acetyl-L-tryptophan, glycine, L-lysine, L-proline, and L-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-tryptophan, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-lysine, L-proline, and L-valine) until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation or alkylating agents for methylation.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and mitochondrial membrane integrity, providing protection against radiation-induced apoptosis . Additionally, it can influence neuroinflammatory pathways and cognitive functions by interacting with signaling molecules such as tumor necrosis factor, interleukin-6, and cAMP response element-binding protein 1 (CREB1) .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tryptophan: Known for its radioprotective and neuroprotective properties.
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide: Another peptide with similar structural features.
Uniqueness
N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate oxidative stress and neuroinflammatory pathways sets it apart from other peptides.
Propriétés
Numéro CAS |
57965-69-2 |
|---|---|
Formule moléculaire |
C31H46N8O6 |
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H46N8O6/c1-18(2)27(28(33)42)38-30(44)25-12-8-14-39(25)31(45)23(11-6-7-13-32)37-26(41)17-35-29(43)24(36-19(3)40)15-20-16-34-22-10-5-4-9-21(20)22/h4-5,9-10,16,18,23-25,27,34H,6-8,11-15,17,32H2,1-3H3,(H2,33,42)(H,35,43)(H,36,40)(H,37,41)(H,38,44)/t23-,24-,25-,27-/m0/s1 |
Clé InChI |
SQFZAHSHBLVNCN-XLXZRNDBSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


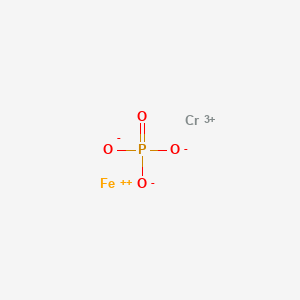
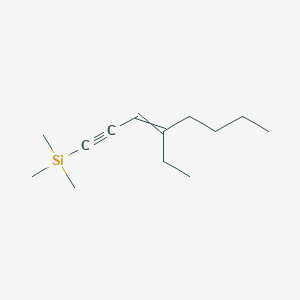
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)

![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)


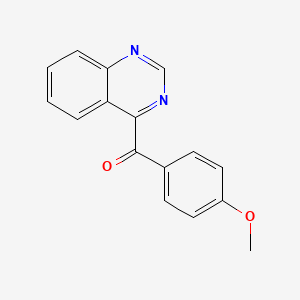
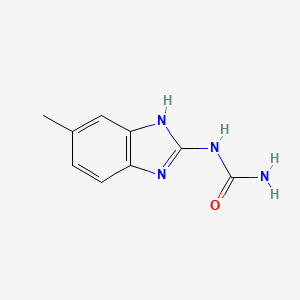
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
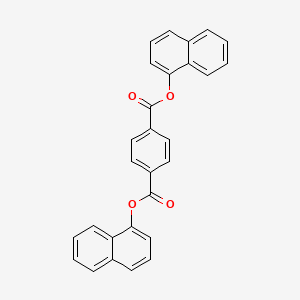
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

